molecular formula C11H11ClO B052058 3-(4-Chlorophenyl)cyclopentanone CAS No. 115169-77-2

3-(4-Chlorophenyl)cyclopentanone

Cat. No. B052058
CAS RN: 115169-77-2
M. Wt: 194.66 g/mol
InChI Key: ACPYGZVNDNYVPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Chlorophenyl)cyclopentanone often involves aldol reactions, direct asymmetric intermolecular reactions, or catalyzed processes in specific media. For instance, the direct asymmetric intermolecular aldol reaction of cyclopentanone and 4-chlorobenzaldehyde catalyzed by l-tryptophan in water has been used to prepare related compounds, showcasing the versatility of synthesis methods for such chlorophenyl-cyclopentanone derivatives (Deng et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is determined using X-ray crystallography, showing diverse conformations and interactions such as hydrogen bonds and C—H⋯π contacts. These structural features contribute to their reactivity and properties. For example, the cyclopentanone ring may adopt twist conformations, and interactions within the crystal structure can influence the compound's stability and reactivity (Lintao Yu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives vary widely, including photochemical generation and trapping of localized singlet diradicals. These reactions demonstrate the compound's potential in synthetic organic chemistry, particularly in generating complex molecular structures from simpler precursors (Abe et al., 1998).

Scientific Research Applications

  • Crystal Structure and Properties :

    • The compound N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, related to 3-(4-Chlorophenyl)cyclopentanone, has been studied for its crystal structure. The amide group in this compound is coplanar with the chlorophenyl group. This compound exhibits weak intramolecular C—H⋯O hydrogen bonding and forms cyclic centrosymmetric dimers through paired N—H⋯O hydrogen bonds (Yu, Wei, & Zhou, 2008).
  • Synthesis and Chemical Reactions :

    • A synthesis method has been developed for 2,2-Bis-(4-hydroxyphenyl)-cyclopentanone, using a reductive coupling reaction. This method involves the use of TiCl4 and Zn, indicating potential utility in organic synthesis (Seo et al., 2008).
  • Material Science Applications :

    • Multibranched benzylidene cyclopentanone dyes with large two-photon absorption cross-sections have been synthesized. These compounds have applications in photopolymerization systems, demonstrating their relevance in material science and photonics (Wu et al., 2006).
  • Biological and Medical Research :

    • Cyclopentanone derivatives have been used in the synthesis of compounds with significant antituberculosis and anticancer activity. For instance, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown promising results in in vitro studies (Mallikarjuna, Padmashali, & Sandeep, 2014).
  • Catalysis and Chemical Transformations :

    • In catalysis, cyclopentanone derivatives are involved in oxidative C–C coupling reactions, highlighting their role in complex chemical transformations (El-Abadelah et al., 2018).
  • Antimicrobial Activity :

    • The antimicrobial activity of this compound derivatives has been investigated, with compounds demonstrating antibacterial and antifungal effects. This includes studies on molecular structure, spectroscopic characteristics, and molecular docking (Sivakumar et al., 2021).

Safety and Hazards

3-(4-Chlorophenyl)cyclopentanone may pose certain risks. It’s classified as a potential eye irritant and may cause skin irritation upon prolonged contact . Inhalation of its vapors might lead to respiratory discomfort .

Future Directions

The future directions of research on 3-(4-Chlorophenyl)cyclopentanone could involve further exploration of its pharmacological properties . Additionally, more studies could be conducted to better understand its synthesis and chemical reactions .

properties

IUPAC Name

3-(4-chlorophenyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPYGZVNDNYVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567771
Record name 3-(4-Chlorophenyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115169-77-2
Record name 3-(4-Chlorophenyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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